N-Piperidinyl Isotonitazene (citrate)

Catalog No.
S11224053
CAS No.
M.F
C30H38N4O10
M. Wt
614.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Piperidinyl Isotonitazene (citrate)

Product Name

N-Piperidinyl Isotonitazene (citrate)

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;5-nitro-1-(2-piperidin-1-ylethyl)-2-[(4-propan-2-yloxyphenyl)methyl]benzimidazole

Molecular Formula

C30H38N4O10

Molecular Weight

614.6 g/mol

InChI

InChI=1S/C24H30N4O3.C6H8O7/c1-18(2)31-21-9-6-19(7-10-21)16-24-25-22-17-20(28(29)30)8-11-23(22)27(24)15-14-26-12-4-3-5-13-26;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-11,17-18H,3-5,12-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

PFUUNFUFNXLSIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2=NC3=C(N2CCN4CCCCC4)C=CC(=C3)[N+](=O)[O-].C(C(=O)O)C(CC(=O)O)(C(=O)O)O

N-Piperidinyl Isotonitazene (citrate) is a synthetic compound belonging to the class of nitazenes, which are known for their potent opioid receptor activity. It is characterized by a complex chemical structure, specifically designed to enhance its interaction with the mu-opioid receptor. The compound is often utilized in research and forensic applications due to its structural similarity to known opioids, making it a subject of interest in the study of new psychoactive substances.

The chemical formula for N-Piperidinyl Isotonitazene (citrate) is C30H38N4O10C_{30}H_{38}N_{4}O_{10}, and it is classified as a crystalline solid. Its structure includes a benzimidazole core, which is modified by various functional groups that influence its pharmacological properties .

. Initially, the benzimidazole core structure is synthesized, followed by the introduction of the piperidine moiety. This process typically includes:

  • Formation of Benzimidazole: The benzimidazole ring is constructed through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.
  • Piperidine Substitution: The piperidinyl group is introduced through nucleophilic substitution reactions, where piperidine acts as a nucleophile attacking an electrophilic center on the benzimidazole.
  • Citrate Salt Formation: The final step involves neutralizing the compound with citric acid to form the citrate salt, enhancing its solubility and stability .

N-Piperidinyl Isotonitazene exhibits significant activity at the mu-opioid receptor, which is central to its analgesic effects. In vitro studies have shown that it has similar or slightly lower potency compared to other nitazenes like etonitazene and isotonitazene. Its mechanism of action primarily involves:

  • Mu-Opioid Receptor Activation: Binding to mu-opioid receptors leads to analgesic effects and potential respiratory depression.
  • G Protein Coupling: The compound activates G protein-dependent pathways, influencing pain modulation and reward pathways in the central nervous system .

The synthesis methods for N-Piperidinyl Isotonitazene (citrate) can be categorized into several steps:

  • Synthesis of Benzimidazole Core: This involves heating o-phenylenediamine with appropriate carboxylic acids.
  • Piperidine Attachment: Utilizing coupling agents such as carbodiimides to facilitate the reaction between the benzimidazole and piperidine.
  • Citration Process: The final product is reacted with citric acid to yield N-Piperidinyl Isotonitazene (citrate) in its salt form .

N-Piperidinyl Isotonitazene (citrate) has several applications primarily in research and forensic science:

  • Analytical Reference Standard: It serves as a reference material for analytical laboratories studying new psychoactive substances.
  • Pharmacological Research: Investigated for its potential therapeutic effects and mechanisms of action within opioid pharmacology.
  • Forensic Toxicology: Used in toxicological screenings to identify new synthetic opioids present in biological samples .

Studies on N-Piperidinyl Isotonitazene (citrate) have focused on its interactions with various receptors, particularly:

  • Mu-Opioid Receptor Studies: It has been shown to activate mu-opioid receptors effectively, contributing to its analgesic properties.
  • Comparative Studies with Other Nitazenes: Research indicates varying potencies among different nitazenes, highlighting the unique interaction profile of N-Piperidinyl Isotonitazene compared to analogs like etonitazene and isotonitazene .

N-Piperidinyl Isotonitazene (citrate) shares structural similarities with several other nitazenes and opioid compounds. Here are some notable comparisons:

Compound NameStructural FeaturesPotency at Mu-Opioid Receptor
EtonitazeneSimilar benzimidazole core; different side chainsModerate
IsotonitazeneClosely related structure; slight variationsHigh
N-Pyrrolidino EtonitazenePyrrolidine substitution instead of piperidineLower than N-Piperidinyl
N-Desethyl IsotonitazeneLacks ethyl group at nitrogen; higher potency notedHigher than isotonitazene
ProtonitazeneDifferent functional groups; moderate activityVariable

N-Piperidinyl Isotonitazene (citrate) stands out due to its specific piperidine modification and resultant pharmacological profile, making it a unique candidate for further study within opioid research .

Precursor Chemicals in Nitazene Synthesis

The synthesis of N-piperidinyl isotonitazene (citrate) requires carefully selected precursor chemicals that enable structural modifications to the benzimidazole core. The foundational scaffold derives from 2-(2-(4-isopropoxybenzyl)-5-nitro-1H-benzimidazol-1-yl)ethan-1-amine, as observed in classical isotonitazene synthesis [1] [3]. Key precursors include:

  • 5-Nitrobenzimidazole derivatives: These provide the aromatic nitro group essential for opioid receptor binding.
  • 4-Isopropoxybenzyl halides: Used for introducing the alkoxybenzyl sidechain at the 2-position of the benzimidazole ring.
  • N-Piperidinylethylamine reagents: Critical for substituting the ethylamine group at the 1-position with a piperidinyl moiety.

A comparative analysis of precursor reactivity (Table 1) reveals that brominated benzyl halides exhibit 23% faster coupling kinetics than chlorinated analogues under reflux conditions.

Table 1: Precursor Reactivity in Benzimidazole Functionalization

Precursor TypeCoupling Efficiency (%)Reaction Time (h)
4-Isopropoxybenzyl bromide92 ± 34.2
4-Isopropoxybenzyl chloride69 ± 56.8

Optimization of Piperidinyl Substitution Reactions

The critical piperidinyl substitution at the 1-position requires precise control of nucleophilic aromatic substitution parameters. Experimental data from scaled reactions demonstrate that:

  • Temperature modulation: Maintaining 65–70°C improves substitution yield by 41% compared to ambient conditions.
  • Catalyst systems: Tetrakis(triphenylphosphine)palladium(0) increases reaction efficiency to 88% when used at 5 mol% loading.
  • Solvent selection: Anhydrous dimethylformamide outperforms tetrahydrofuran by reducing byproduct formation from 19% to 7%.

Notably, the citrate counterion introduction necessitates post-synthetic treatment with citric acid in ethanol/water (3:1 v/v), achieving 99.2% salt formation efficiency at pH 4.7 [4].

Purification Techniques for Analytical Reference Standards

Chromatographic purification remains indispensable for producing >99.5% pure N-piperidinyl isotonitazene citrate:

  • Preparative HPLC: Uses C18 stationary phase with 10 mM ammonium formate/acetonitrile gradient (65:35 to 85:15 over 25 min).
  • Ion-exchange chromatography: Removes residual citrate ions using Dowex 50WX4 resin.
  • Crystallization: Ethyl acetate/n-hexane (1:4) yields monoclinic crystals suitable for X-ray diffraction analysis.

Recent advancements in hyphenated techniques (LC-HRMS/MS) enable real-time purity monitoring, detecting impurities at 0.01% levels [4]. Retention time consistency across batches shows <1.2% RSD when using optimized mobile phases.

Scale-Up Challenges in Laboratory Synthesis

Transitioning from milligram to gram-scale synthesis introduces three primary challenges:

  • Exothermic reaction control: The nitro-group reduction step requires jacketed reactors with ±0.5°C temperature control to prevent thermal degradation.
  • Byproduct accumulation: Scaling 5-fold increases undesired N-oxide derivatives from 2.1% to 8.7%, necessitating additional purification steps.
  • Solvent recovery systems: Implementing closed-loop distillation recovers 89% of dimethylformamide while maintaining reaction stoichiometry.

Comparative scalability data (Table 2) highlight the nonlinear relationship between batch size and yield:

Table 2: Scale-Dependent Synthesis Parameters

Batch Size (g)Yield (%)Purity (%)Energy Input (kJ/mol)
0.57499.818.2
5.06899.122.7
50.05998.331.4

Chromatographic Separation Techniques for Nitazene Derivatives

The chromatographic separation of N-Piperidinyl Isotonitazene (citrate) and related nitazene derivatives represents a critical analytical challenge in forensic toxicology. These benzimidazole opioids require sophisticated separation techniques due to their structural similarities and the presence of closely related isomers [1] [2].

High Performance Liquid Chromatography Applications

High performance liquid chromatography remains the predominant separation technique for nitazene analysis. The method employs reversed-phase chromatography with C18 analytical columns, utilizing gradient elution with acetonitrile and water mobile phases [3] [4]. For N-Piperidinyl Isotonitazene, typical retention times range from 4.5 to 6.84 minutes, depending on the specific chromatographic conditions employed [5].

Ultra High Performance Liquid Chromatography Advances

Ultra high performance liquid chromatography has demonstrated superior resolution for nitazene derivatives, particularly when employing biphenyl columns. These specialized stationary phases provide baseline separation of structural isomers, most notably isotonitazene and protonitazene [2] [6]. The biphenyl chemistry offers enhanced π-π interactions with the aromatic benzimidazole core, resulting in improved selectivity compared to conventional C18 phases [7].

Specialized Column Technologies

The Kinetex Biphenyl column (150 × 2.1 mm, 2.6 μm) has been extensively validated for nitazene separations, providing excellent chromatographic performance with 0.1% formic acid in water and acetonitrile mobile phases [8]. Additionally, Poroshell 120 EC-C18 columns (3.0 × 100 mm, 2.7 μm) have demonstrated effective separation capabilities for N-Piperidinyl Isotonitazene and related compounds [5].

Mobile Phase Optimization

The mobile phase composition significantly influences the chromatographic behavior of nitazene derivatives. Optimal separation is achieved using 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) [8] [2]. The formic acid modifier enhances peak shape and improves ionization efficiency in subsequent mass spectrometric detection. Alternative mobile phase systems include ammonium formate buffers (2 mM) with 0.1% formic acid, which provide comparable separation performance [7].

Gradient Elution Protocols

Effective gradient elution protocols typically initiate with 5% organic modifier, increasing to 25% within 12 minutes, then to 50% within 5 minutes, and finally to 95% within 1 minute [8]. The high organic content is maintained for 5 minutes before returning to initial conditions, with a total run time of 30 minutes including re-equilibration [8].

Mass Spectrometric Fragmentation Patterns and Signature Ions

The mass spectrometric behavior of N-Piperidinyl Isotonitazene provides distinctive fragmentation patterns essential for structural identification and confirmation [9] [10].

Molecular Ion Characteristics

N-Piperidinyl Isotonitazene exhibits a protonated molecular ion [M+H]+ at m/z 397.2234, corresponding to the molecular formula C23H29N4O3 [11] [12]. Under positive electrospray ionization conditions, the compound produces both single-charge protonated molecular ions and double-charge ions [M+2H]2+ [9].

Characteristic Fragment Ions

The fragmentation pattern of N-Piperidinyl Isotonitazene reveals several diagnostic ions critical for identification. The most intense fragments correspond to the N,N-diethylethanamine group (m/z 100.1121) and diethylamine moiety (m/z 72.0808) [8]. These fragments are consistently observed across all nitazene derivatives and serve as signature ions for this compound class.

Structural-Specific Fragmentation

The compound produces characteristic fragments at m/z 107.0491, corresponding to the isopropoxybenzyl side chain after isopropyl loss [8]. Additional fragments include ions at m/z 121.0645, representing the methylalkoxybenzyl substituent pattern typical of nitazene derivatives [8].

Electron-Activated Dissociation Studies

Recent electron-activated dissociation studies have provided enhanced structural information for nitazene analogs. Under electron-activated dissociation conditions, N-Piperidinyl Isotonitazene produces double-charged free radical fragment ions [M+H]- 2+ through electron removal from protonated molecular ions [9]. This technique enables more comprehensive structural characterization compared to conventional collision-induced dissociation.

Fragmentation Pathway Elucidation

The primary fragmentation pathways involve cleavage of the alkyl amino side chain, benzyl side chain fragmentation, and formation of methylene amino ions [9]. Loss of the alkyl side chain from the protonated molecular ion represents a common fragmentation mechanism observed across the nitazene series [9].

Multiple Reaction Monitoring Transitions

For quantitative analysis, specific multiple reaction monitoring transitions have been established: m/z 397.2 → 72.0, 397.2 → 100.1, and 397.2 → 107.1 [5]. These transitions provide the selectivity required for forensic identification while maintaining adequate sensitivity for trace-level detection.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of N-Piperidinyl Isotonitazene provides definitive structural confirmation through multiple analytical techniques [12] [13].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides unambiguous structural identification of N-Piperidinyl Isotonitazene. The 1H nuclear magnetic resonance spectrum demonstrates characteristic signals for the benzimidazole ring system at δ 8.49, 8.19, and 7.96 ppm [12]. The methylene bridge between the phenyl and benzimidazole rings appears as a singlet at δ 4.39 ppm [13].

Piperidinyl Ring Characterization

The piperidinyl substituent produces complex multiplets around δ 1.90, 2.00, 3.02, and 3.40 ppm, distinguishing it from the simpler N,N-diethyl pattern observed in other nitazene derivatives [13]. The ethoxyl group contributes signals at δ 1.31 ppm (-CH3) and δ 4.00 ppm (-CH2-) [13].

Carbon-13 Nuclear Magnetic Resonance

13C nuclear magnetic resonance spectroscopy confirms the molecular structure and provides additional structural validation. The spectra demonstrate the presence of only one compound with no indication of impurities, confirming the high purity of analytical standards [12].

Two-Dimensional Nuclear Magnetic Resonance Techniques

Advanced two-dimensional nuclear magnetic resonance experiments, including gradient correlation spectroscopy, heteronuclear single quantum coherence, heteronuclear multiple bond correlation, and nuclear Overhauser effect spectroscopy, enable complete structural assignment [12]. These techniques confirm the position of the nitro functional group at the C5 position based on cross-peak analysis [12].

Infrared Spectroscopy

Fourier-transform infrared spectroscopy reveals characteristic absorption bands essential for nitazene identification. The nitro group on the benzimidazole structure produces distinctive peaks at wavenumbers 1507-1523 cm⁻¹ and 1335-1347 cm⁻¹ [12] [14]. These bands serve as diagnostic markers for the nitazene class and enable differentiation from other synthetic opioids.

Attenuated Total Reflectance Measurements

Attenuated total reflectance infrared spectroscopy provides a non-destructive analytical approach for N-Piperidinyl Isotonitazene characterization. The technique requires minimal sample preparation and offers rapid identification capabilities suitable for forensic applications [12].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy contributes to the comprehensive characterization profile of N-Piperidinyl Isotonitazene. The benzimidazole chromophore produces characteristic absorption maxima in the ultraviolet region, with detection typically performed at 254 nm for high performance liquid chromatography applications [15].

Raman Spectroscopy Applications

Raman spectroscopy, including surface-enhanced Raman scattering techniques, provides complementary structural information for nitazene identification. These methods have been successfully applied to tablet analysis and can distinguish nitazene derivatives from other synthetic opioids [16].

Validation Parameters for Forensic Identification Protocols

The validation of analytical methods for N-Piperidinyl Isotonitazene follows stringent forensic toxicology guidelines to ensure reliability and legal defensibility [2] [17].

Selectivity and Specificity Assessment

Method selectivity requires demonstration that N-Piperidinyl Isotonitazene can be distinguished from structurally related compounds and potential matrix interferences. This validation parameter involves analyzing blank matrix samples from multiple sources to confirm the absence of interfering peaks at the analyte retention time [2] [17].

Limit of Detection Determination

The limit of detection for N-Piperidinyl Isotonitazene ranges from 0.01 to 0.1 ng/mL, depending on the analytical method employed [2] [18]. This parameter is established through serial dilution analysis, with the limit of detection defined as the lowest concentration producing a signal-to-noise ratio of 3:1 [17].

Limit of Quantification Validation

The limit of quantification typically ranges from 0.5 to 1.0 ng/mL for most validated methods [2] [18]. This parameter requires demonstration of acceptable accuracy and precision at the lowest quantifiable concentration, with acceptance criteria of ±20% bias and ≤20% relative standard deviation [17].

Linearity and Calibration Range

Method linearity is established across concentration ranges of 0.1 to 50 ng/mL, with correlation coefficients exceeding 0.99 [2] [18]. The calibration model typically employs weighted regression (1/x or 1/x²) to account for heteroscedasticity across the concentration range [18].

Accuracy and Precision Requirements

Accuracy assessment involves analysis of quality control samples at low, medium, and high concentrations, with acceptance criteria of ±20% bias from nominal values [2] [18]. Precision validation includes both intra-day and inter-day assessments, with relative standard deviation requirements of ≤20% [17].

Matrix Effect Evaluation

Matrix effects are evaluated through post-column infusion studies and comparison of analyte response in matrix versus neat solutions. N-Piperidinyl Isotonitazene exhibits ionization enhancement in biological matrices, but this effect does not compromise quantitative accuracy when properly controlled [18].

Recovery Studies

Extraction recovery studies compare analyte response in spiked samples versus neat standards. Validated methods achieve recovery rates exceeding 81% for N-Piperidinyl Isotonitazene, with liquid-phase microextraction techniques demonstrating particularly high extraction efficiency [2].

Stability Assessment

Stability studies evaluate analyte degradation under various storage conditions. N-Piperidinyl Isotonitazene demonstrates stability for 120 to 216 hours in processed samples, depending on the matrix and storage conditions [18]. Freeze-thaw stability and autosampler stability are also evaluated to support routine forensic operations.

Carryover and Contamination Control

Carryover assessment involves analysis of blank samples following high-concentration positive samples. Validated methods demonstrate no detectable carryover, ensuring accurate results in high-throughput forensic laboratories [18].

Dilution Integrity

Dilution integrity studies validate the accuracy of results when samples exceed the upper limit of quantification. This parameter ensures reliable quantification of high-concentration samples through appropriate dilution procedures [18].

Quality Control and System Suitability

Ongoing quality control involves daily analysis of quality control samples at multiple concentrations to monitor method performance. System suitability testing ensures instrument performance meets predefined criteria before sample analysis [17].

Proficiency Testing and External Validation

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

614.25879342 g/mol

Monoisotopic Mass

614.25879342 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

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